molecular formula C19H19N3O4 B11324041 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11324041
M. Wt: 353.4 g/mol
InChI Key: QWGIBCFLDGKNPO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a methylphenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)propanoic acid. This intermediate is then reacted with 4-methylphenylhydrazine to form the oxadiazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the oxadiazole ring can interact with nitrogen-containing enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-5-chlorobenzoic acid
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H19N3O4/c1-12-8-10-14(11-9-12)18-21-19(22-26-18)20-17(23)13(2)25-16-7-5-4-6-15(16)24-3/h4-11,13H,1-3H3,(H,20,22,23)

InChI Key

QWGIBCFLDGKNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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